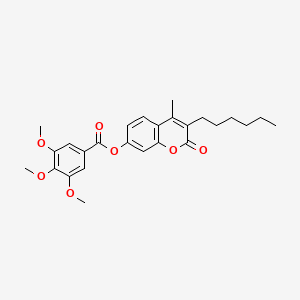![molecular formula C16H9Cl2N3S B14955130 2-(2,4-Dichlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole](/img/structure/B14955130.png)
2-(2,4-Dichlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound that combines the structural features of triazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized with phenyl isothiocyanate under acidic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained at around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole-thiazole derivatives.
Substitution: Formation of substituted triazole-thiazole derivatives with various functional groups.
科学的研究の応用
2-(2,4-Dichlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes.
Material Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as proteins and nucleic acids.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. For example, it may inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Similar in structure but with different biological activities and applications.
1,2,4-Triazolo[4,3-a]pyrazine: Another heterocyclic compound with potential anticancer properties.
Thiazolo[3,2-a]benzimidazole: Known for its antimicrobial and anticancer activities.
Uniqueness
2-(2,4-Dichlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is unique due to its specific combination of triazole and thiazole rings, which imparts distinct electronic and steric properties
特性
分子式 |
C16H9Cl2N3S |
|---|---|
分子量 |
346.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C16H9Cl2N3S/c17-11-6-7-12(13(18)8-11)15-19-16-21(20-15)14(9-22-16)10-4-2-1-3-5-10/h1-9H |
InChIキー |
IUWJIAIFPGRYMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14955052.png)
![methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate](/img/structure/B14955055.png)
![2-(3,5-Dimethyl-4-isoxazolyl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanone](/img/structure/B14955060.png)
![N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-propanamido-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide](/img/structure/B14955064.png)

![4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline](/img/structure/B14955085.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14955089.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955097.png)
![1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone](/img/structure/B14955105.png)
![2-Methyl-3-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}-1-benzofuran-5-yl acetate](/img/structure/B14955117.png)
![2-(2-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14955125.png)
![5-(3-butoxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955133.png)
![2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B14955136.png)
![(5-phenyl-1H-pyrazol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14955140.png)
